Copper titanium trioxide

Overview

Description

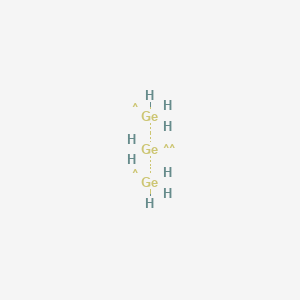

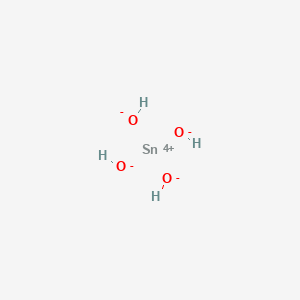

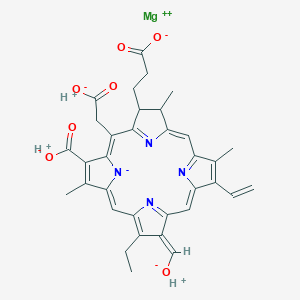

Copper titanium trioxide is a useful research compound. Its molecular formula is CuTiO3 and its molecular weight is 159.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Applications

Copper-titanium trioxide has been investigated for its photocatalytic applications, particularly in environmental remediation and energy conversion. For instance, titanium dioxide (TiO2) doped with copper (Cu), enhances its photocatalytic efficiency, expanding its utility in the degradation of pollutants and water splitting for hydrogen production. Doping TiO2 with Cu not only improves its absorption efficiency but also its electrical properties, making it a cost-effective alternative to noble metals like gold and silver for photovoltaic applications. This modification also leads to a decrease in the bandgap energy of TiO2, thereby enhancing its light absorption capabilities and photocatalytic activity under visible light (Mukul et al., 2020).

Environmental Remediation

Copper-titanium trioxide composites have shown significant promise in environmental remediation, particularly in water treatment. They have been used for the photodegradation of pollutants, such as dyes in water, leveraging their enhanced photocatalytic activity under UV and visible light irradiation. The presence of copper in these composites not only assists in the degradation of organic contaminants but also in the reduction of hexavalent chromium, a notorious water pollutant, under visible light conditions (Arfanis et al., 2019).

Sensing Applications

The unique properties of copper-titanium trioxide nanostructures have also been explored in sensing applications. Nanostructured semiconductor metal oxide sensors, including those based on Cu-TiO2, have been extensively employed in detecting gases, humidity, UV light, and biological substances. The nano-scale size of these materials significantly enhances their sensitivity and performance as sensors, highlighting their potential in environmental monitoring, industrial safety, and healthcare diagnostics (Nunes et al., 2019).

Energy Applications

In energy applications, copper doping in titanium dioxide has been identified as a promising strategy to improve the efficiency of photovoltaic devices and photocatalytic water splitting for hydrogen generation. Copper-doped TiO2 exhibits increased oxygen vacancies and improved charge separation, leading to a higher rate of hydrogen evolution compared to undoped TiO2. This makes it a viable candidate for sustainable energy production, particularly in harnessing solar energy for green hydrogen production (Vu Thi Quyen et al., 2021).

Mechanism of Action

Target of Action

Copper titanium trioxide, also known as copper;oxygen(2-);titanium(4+), is a compound that has been found to have several targets of action. One of its primary targets is in the field of photovoltaic devices, where it forms p–n junctions . These junctions are crucial for the conversion of light into electricity, making this compound a promising material for solar cells .

Mode of Action

The mode of action of this compound involves its interaction with light. When light strikes the compound, it excites electrons, creating electron-hole pairs. These pairs are crucial for the conversion of light into electricity in photovoltaic devices . Additionally, this compound nanoparticles have been found to exhibit antimicrobial properties, potentially through the generation of reactive oxygen species .

Biochemical Pathways

For instance, metallic nanoparticles like this compound can interact with microbial cells, leading to the development of resistance in both Gram-positive and Gram-negative bacteria .

Pharmacokinetics

It is known that the size and structure of nanoparticles can influence their bioavailability and distribution within the body .

Result of Action

The result of this compound’s action can vary depending on its application. In photovoltaic devices, the compound’s interaction with light leads to the generation of electricity . In a biological context, this compound nanoparticles can exhibit antimicrobial properties, potentially leading to the death of microbial cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in photovoltaic applications, the efficiency of light conversion can be affected by the intensity and wavelength of the incident light . In a biological context, the antimicrobial action of this compound nanoparticles can be influenced by factors such as pH and ion concentrations .

Future Directions

Biochemical Analysis

Biochemical Properties

Copper titanium trioxide interacts with various enzymes, proteins, and other biomolecules. For instance, copper is known to interact with enzymes such as galactose oxidase and phenoxazinone synthase .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. Copper, one of the components of this compound, can generate free radicals and increase oxidative stress when present in excess, which can have various effects on cell function .

Molecular Mechanism

Copper, a component of this compound, is known to participate in various reactions as either a recipient or a donor of electrons . The specific mechanisms by which this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being researched .

Temporal Effects in Laboratory Settings

Current research is focused on understanding these aspects of this compound .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are still being investigated. Current research suggests that copper, a component of this compound, can have toxic effects at high doses .

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to the presence of copper, which is known to participate in numerous biochemical reactions . The specific metabolic pathways that this compound is involved in, including any interactions with enzymes or cofactors, are still being researched .

Transport and Distribution

Copper, a component of this compound, is known to be transported and distributed via various mechanisms .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still being researched. Current research suggests that copper, a component of this compound, can be localized in various subcellular compartments .

Properties

IUPAC Name |

copper;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZVKEARWFTMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

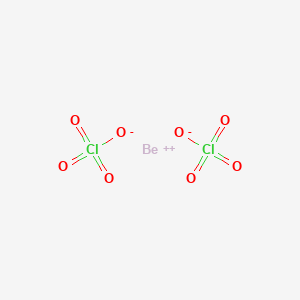

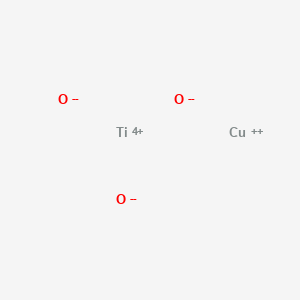

[O-2].[O-2].[O-2].[Ti+4].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923264 | |

| Record name | Copper(2+) titanium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12019-08-8 | |

| Record name | Copper titanium oxide (CuTiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) titanium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.